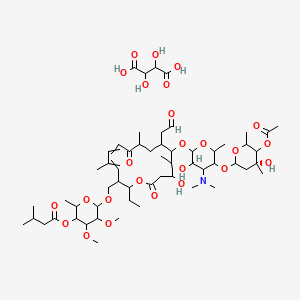

Acetylisovaleryltylosin (tartrate)

描述

BenchChem offers high-quality Acetylisovaleryltylosin (tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylisovaleryltylosin (tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C57H93NO25 |

|---|---|

分子量 |

1192.3 g/mol |

IUPAC 名称 |

[6-[[12-[5-[(4R)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/t29?,30?,31?,32?,33?,35?,36?,38?,39?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-;/m1./s1 |

InChI 键 |

KWXNNLFPPKMIJU-PUQQMBTDSA-N |

手性 SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acetylisovaleryltylosin (Tartrate) on the 50S Ribosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisovaleryltylosin (tartrate), commercially known as Aivlosin®, is a third-generation 16-membered macrolide antibiotic utilized in veterinary medicine. Its therapeutic efficacy stems from its targeted inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which Acetylisovaleryltylosin tartrate interacts with the 50S ribosomal subunit. The document details the binding site, the conformational changes induced, and the subsequent disruption of peptide chain elongation. Furthermore, it presents quantitative data on its inhibitory activity, outlines key experimental protocols for studying its mechanism, and illustrates the core concepts through detailed diagrams.

Introduction

Macrolide antibiotics are a crucial class of antimicrobial agents that function by targeting the bacterial ribosome, a key cellular machinery for protein synthesis. Acetylisovaleryltylosin (AIV-tylosin), a semi-synthetic derivative of tylosin (B1662201), demonstrates potent activity against a broad spectrum of Gram-positive bacteria and Mycoplasma species. Its mechanism of action, like other macrolides, involves the specific targeting of the large (50S) ribosomal subunit, leading to a bacteriostatic effect.[1] Understanding the precise molecular interactions between AIV-tylosin and the 50S ribosome is paramount for comprehending its efficacy, overcoming resistance, and guiding the development of novel antimicrobial agents.

Mechanism of Action

The primary mode of action of Acetylisovaleryltylosin tartrate is the inhibition of bacterial protein synthesis through its interaction with the 50S ribosomal subunit.[1] This process can be dissected into several key stages:

2.1. Binding to the 50S Ribosomal Subunit

AIV-tylosin, as a macrolide, binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit.[1] The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.

The binding of tylosin, the parent compound of AIV-tylosin, has been shown to be a two-step process, involving an initial rapid interaction followed by a slow isomerization to a tightly bound complex. This suggests a conformational change in either the drug, the ribosome, or both upon binding.

2.2. Key Ribosomal Interaction Sites

Structural and biochemical studies have identified specific nucleotides within the 23S rRNA that are crucial for the binding of tylosin and, by extension, AIV-tylosin. These include:

-

Domain V of 23S rRNA: This is the primary binding region for macrolides.

-

Nucleotide A2058: This adenine (B156593) residue is a critical interaction point for the desosamine (B1220255) sugar of many macrolides.

-

Nucleotide G748: Tylosin and related 16-membered macrolides have an extended structure that allows for an additional interaction with this nucleotide, which is located further down the NPET.

The acetylisovaleryl group of AIV-tylosin is a modification of the mycarose (B1676882) sugar of tylosin, which is known to extend towards the peptidyl transferase center. This modification may influence the binding affinity and interaction with the ribosomal components.

2.3. Inhibition of Protein Synthesis

The binding of AIV-tylosin within the NPET leads to the inhibition of protein synthesis through two primary mechanisms:

-

Steric Hindrance: The physical presence of the drug in the tunnel creates a blockage, preventing the passage of the growing polypeptide chain once it reaches a certain length.

-

Interference with Peptide Bond Formation: The interaction of the mycinose (B1239270) sugar of tylosin-like macrolides with the peptidyl transferase center (PTC) can allosterically inhibit the formation of peptide bonds between amino acids.

This dual mechanism of action contributes to the potent antibacterial activity of AIV-tylosin.

Quantitative Data

The inhibitory activity of macrolide antibiotics can be quantified through various parameters. The following tables summarize key quantitative data for tylosin, which serves as a close proxy for Acetylisovaleryltylosin.

Table 1: Kinetic Constants for Tylosin Interaction with E. coli Ribosomes

| Parameter | Value | Description |

| Ki | 3 µM | Initial dissociation constant of the encounter complex. |

| k4 | 1.5 min-1 | Rate constant for the isomerization to the tight complex. |

| k5 | 2.5 x 10-3 min-1 | Rate constant for the dissociation of the tight complex. |

Data from a study on the inhibition of peptide bond formation by tylosin in a cell-free system derived from Escherichia coli.

Table 2: 50% Inhibitory Concentration (IC50) of Tylosin and Other Veterinary Macrolides against Protein Synthesis

| Antibiotic | IC50 (µM) |

| Tylosin | 0.31 ± 0.05 |

| Tilmicosin | 0.36 ± 0.02 |

| Tulathromycin | 0.26 ± 0.05 |

| Tildipirosin | 0.23 ± 0.01 |

IC50 values were determined in an in vitro transcription/translation assay measuring the synthesis of Green Fluorescent Protein (GFP).[2]

Experimental Protocols

The elucidation of the mechanism of action of AIV-tylosin on the 50S ribosome relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

4.1. In Vitro Translation Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

-

Principle: A DNA template (e.g., encoding a reporter protein like luciferase or Green Fluorescent Protein) is transcribed and translated in a cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary factors. The amount of protein produced is quantified in the presence and absence of the antibiotic.

-

Methodology:

-

Reaction Setup: Prepare a master mix containing the cell-free extract (e.g., E. coli S30 extract), buffer, amino acid mixture (including a radiolabeled amino acid like 35S-methionine or a fluorescently tagged amino acid), and an energy source (ATP, GTP).

-

Template Addition: Add the DNA or mRNA template for the reporter protein to the reaction mix.

-

Antibiotic Titration: Add varying concentrations of Acetylisovaleryltylosin tartrate to the reaction tubes. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

-

Quantification:

-

For radiolabeled proteins: Precipitate the proteins using trichloroacetic acid (TCA), collect on a filter, and measure radioactivity using a scintillation counter.

-

For fluorescent proteins: Measure the fluorescence intensity using a fluorometer.

-

For luciferase: Add the luciferin (B1168401) substrate and measure luminescence using a luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value.

-

4.2. Toeprinting Assay

This technique is used to map the precise location of the ribosome stalled on an mRNA molecule by an antibiotic.

-

Principle: A DNA primer is annealed to the 3' end of an mRNA template. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA due to the presence of an antibiotic, the reverse transcriptase will be blocked, resulting in a truncated cDNA product. The size of this "toeprint" reveals the position of the ribosome.[3]

-

Methodology:

-

Template Preparation: Prepare an in vitro transcribed mRNA of a specific gene.

-

Complex Formation: Incubate the mRNA with purified 70S ribosomes (or 30S and 50S subunits), initiator tRNA (tRNAfMet), and the antibiotic (AIV-tylosin) in a suitable buffer.

-

Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the potential stalling site.

-

Primer Extension: Initiate cDNA synthesis by adding reverse transcriptase and dNTPs.

-

Reaction Termination and Analysis: Stop the reaction and analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same gene to precisely determine the length of the toeprint.

-

4.3. Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Antibiotic Complex

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state.

-

Principle: A solution containing the ribosome-AIV-tylosin complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to capture a large number of images of the frozen particles from different orientations. These 2D images are then computationally reconstructed into a 3D model of the complex.[4]

-

Methodology:

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of AIV-tylosin to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.

-

Data Collection: Collect a large dataset of images (micrographs) of the frozen particles using a cryo-electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Particle Picking: Computationally identify individual ribosome particles from the micrographs.

-

2D Classification: Group particles with similar views to improve the signal-to-noise ratio.

-

3D Reconstruction: Generate an initial 3D model and refine it by aligning all the 2D class averages.

-

Model Building and Refinement: Build an atomic model into the final 3D density map and refine it to high resolution.

-

-

4.4. X-ray Crystallography of the Ribosome-Antibiotic Complex

This technique provides atomic-level structural information of the antibiotic bound to the ribosome.

-

Principle: A highly purified and concentrated solution of the ribosome-AIV-tylosin complex is induced to form a crystal. This crystal is then exposed to a high-intensity X-ray beam, which diffracts in a pattern that is dependent on the arrangement of atoms in the crystal. By analyzing this diffraction pattern, the three-dimensional structure of the complex can be determined.[5]

-

Methodology:

-

Crystallization: Screen a wide range of conditions (e.g., pH, salt concentration, temperature, precipitants) to find the optimal conditions for the growth of well-ordered crystals of the ribosome-AIV-tylosin complex.

-

Data Collection: Mount a single crystal and expose it to a synchrotron X-ray source to collect diffraction data.

-

Data Processing: Process the diffraction images to determine the intensities and positions of the diffraction spots.

-

Structure Determination: Solve the "phase problem" to calculate an electron density map. This can be done using methods like molecular replacement if a similar structure is known.

-

Model Building and Refinement: Build an atomic model of the ribosome and the bound AIV-tylosin into the electron density map and refine it to obtain the final structure.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the mechanism of action of Acetylisovaleryltylosin.

Caption: Mechanism of action of Acetylisovaleryltylosin on the 50S ribosome.

Caption: Experimental workflow for a toeprinting assay.

Caption: Logical relationship of a key resistance mechanism to AIV-Tylosin.

Conclusion

Acetylisovaleryltylosin (tartrate) is a potent inhibitor of bacterial protein synthesis, exerting its effect through specific binding to the 23S rRNA of the 50S ribosomal subunit within the nascent peptide exit tunnel. Its mechanism of action, characterized by steric hindrance and interference with peptide bond formation, is consistent with that of other 16-membered macrolides. The detailed understanding of its interaction with the ribosome, facilitated by advanced experimental techniques, is crucial for its effective use in veterinary medicine and for the future design of antibiotics that can circumvent emerging resistance mechanisms. This guide provides a foundational technical overview for professionals in the field of antimicrobial research and development.

References

- 1. Aivlosin Water Soluble [pharmgate.com]

- 2. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. resources.rigaku.com [resources.rigaku.com]

Synthesis of Tylvalosin Tartrate via Tylosin Bioconversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylvalosin (B1682567), a third-generation macrolide antibiotic, demonstrates significant therapeutic potential in veterinary medicine. Its synthesis through the bioconversion of tylosin (B1662201) offers a targeted and efficient production route. This technical guide provides an in-depth overview of the synthesis of tylvalosin tartrate, commencing with the bioconversion of tylosin by Streptomyces thermotolerans. It details the subsequent purification methodologies and the final conversion to the tartrate salt, offering comprehensive experimental protocols and quantitative data to support research and development in this field.

Introduction

Tylvalosin, also known as acetylisovaleryltylosin (AIV), is a derivative of the 16-membered macrolide antibiotic, tylosin A. The structural modifications, specifically the acetylation at the 3-hydroxyl group and isovalerylation at the 4''-hydroxyl group of the mycarose (B1676882) sugar, confer enhanced antibacterial activity and improved pharmacokinetic properties compared to its precursor.[1] The bioconversion process, utilizing the enzymatic machinery of microorganisms such as Streptomyces thermotolerans, presents a highly specific and efficient method for these chemical modifications. This guide will elaborate on the key stages of tylvalosin tartrate synthesis: the bioconversion of tylosin, the purification of the resulting tylvalosin base, and the final salt formation.

Bioconversion of Tylosin to Tylvalosin

The core of tylvalosin synthesis lies in the whole-cell bioconversion of tylosin using Streptomyces thermotolerans. This process leverages the microorganism's inherent acetyltransferase and isovaleryltransferase enzymes to modify the tylosin molecule at specific positions.

Fermentation Parameters

Successful bioconversion is contingent on optimizing fermentation conditions to ensure high cell density and enzymatic activity. Key parameters include medium composition, pH, temperature, and substrate feeding strategy.

Table 1: Fermentation and Bioconversion Parameters

| Parameter | Value/Condition | Reference |

| Microorganism | Streptomyces thermotolerans | [2] |

| Substrate | Tylosin | [2] |

| Medium Composition | ||

| Soybean Flour | 40 g/L | |

| Glucose | 50 g/L | |

| Yeast Extract | 1 g/L | |

| MgSO₄·7H₂O | 0.5 g/L | |

| K₂HPO₄ | 0.5 g/L | |

| pH | 7.0 (controlled) | [2] |

| Temperature | 30°C - 40°C | |

| Bioconversion Phase | ||

| Tylosin Supply Rate | 200 mg/L/h (post-cell growth phase) | [2] |

| Yield and Purity | ||

| Final Yield (Shake Flask) | 8148 U/mL | [2] |

| Final Concentration (3-L Fermentor) | 9.3 g/L | [2] |

| Final Concentration (200-L Fermentor) | 13.8 g/L | [2] |

| Purity (after purification) | 96.0% | [2] |

| Activity (after purification) | 996 U/mg | [2] |

Experimental Protocol: Bioconversion of Tylosin

-

Inoculum Preparation: Aseptically inoculate a suitable seed medium with a stock culture of Streptomyces thermotolerans. Incubate at 30-37°C with shaking until a dense culture is obtained.

-

Fermentation: Transfer the seed culture to a production fermentor containing the sterilized fermentation medium (see Table 1). Maintain the pH at 7.0 and the temperature between 30°C and 40°C with adequate aeration and agitation.

-

Substrate Feeding: After an initial cell growth phase (typically 24-48 hours), initiate the continuous feeding of a sterile tylosin solution at a rate of approximately 200 mg/L/h.

-

Monitoring: Monitor the bioconversion process by periodically sampling the fermentation broth and analyzing for tylvalosin concentration using High-Performance Liquid Chromatography (HPLC).

-

Harvesting: Once the maximum conversion of tylosin to tylvalosin is achieved, harvest the fermentation broth for downstream processing.

Purification of Tylvalosin

The purification of tylvalosin from the fermentation broth is a multi-step process designed to remove biomass, unreacted substrate, and other impurities.

Purification Workflow

Experimental Protocol: Purification

-

Acidification: Adjust the pH of the fermentation broth to approximately 4.5 with a suitable acid (e.g., hydrochloric acid) to precipitate proteins and other acid-insoluble impurities.

-

Centrifugation/Filtration: Separate the biomass and precipitated impurities from the supernatant by centrifugation or filtration.

-

Basification: Adjust the pH of the supernatant to approximately 9.0 with a suitable base (e.g., sodium hydroxide) to precipitate the crude tylvalosin.

-

Collection: Collect the precipitated crude tylvalosin by filtration and wash with purified water.

-

Drying: Dry the crude tylvalosin under vacuum.

-

Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) packed in a suitable non-polar solvent such as petroleum ether.

-

Sample Loading: Dissolve the crude tylvalosin in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a mixture of ethyl acetate (B1210297) and petroleum ether containing 0.1% triethylamine.[2] A gradient elution can be employed, gradually increasing the proportion of ethyl acetate to effectively separate tylvalosin from impurities.

-

Fraction Collection: Collect fractions and monitor the presence of tylvalosin using Thin Layer Chromatography (TLC) or HPLC.

-

Pooling and Concentration: Pool the fractions containing pure tylvalosin and concentrate under reduced pressure to obtain the purified tylvalosin base.

Synthesis of Tylvalosin Tartrate

The final step involves the conversion of the purified tylvalosin base into its tartrate salt to enhance its solubility and stability.[1]

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified tylvalosin base in a suitable organic solvent (e.g., ethanol, methanol).

-

Tartaric Acid Addition: Add a stoichiometric amount of a solution of L-tartaric acid in the same solvent to the tylvalosin solution with stirring.

-

Precipitation/Crystallization: The tylvalosin tartrate salt will precipitate out of the solution. The process can be aided by cooling the mixture.

-

Collection and Washing: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

-

Drying: Dry the final product, tylvalosin tartrate, under vacuum.

Putative Regulatory Pathway of Bioconversion

The enzymatic conversion of tylosin to tylvalosin in Streptomyces thermotolerans is catalyzed by a 3-O-acetyltransferase and a 4''-O-isovaleryltransferase. While the specific regulatory network for these enzymes in S. thermotolerans is not fully elucidated, a putative pathway can be inferred from the well-studied regulation of macrolide biosynthesis in other Streptomyces species. This typically involves a cascade of transcriptional regulators.

Conclusion

The synthesis of tylvalosin tartrate through the bioconversion of tylosin is a robust and efficient process. This guide has provided a comprehensive overview of the key stages, from fermentation to final salt formation, supported by detailed experimental protocols and quantitative data. The provided methodologies and workflows can serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further optimization and scale-up of tylvalosin tartrate production. Further research into the specific regulatory mechanisms governing the bioconversion in Streptomyces thermotolerans could unlock opportunities for strain improvement and enhanced production efficiency.

References

Chemical structure and properties of Acetylisovaleryltylosin tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisovaleryltylosin tartrate, a semi-synthetic macrolide antibiotic, is a derivative of tylosin. It is primarily used in veterinary medicine to treat and prevent bacterial infections. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and analytical methodologies. It also explores its mechanism of action, including its role in the inhibition of bacterial protein synthesis and its anti-inflammatory effects through the suppression of the NF-κB signaling pathway. Detailed experimental protocols for its analysis and visualizations of key biological and experimental processes are included to support research and development efforts.

Chemical Structure and Identification

Acetylisovaleryltylosin tartrate, also known as Tylvalosin tartrate, is a complex macrolide antibiotic. Its structure is characterized by a 16-membered lactone ring, substituted with various sugar moieties. The tartrate salt form enhances its solubility and stability.[1]

Synonyms: Tylvalosin tartrate, Aivlosin[2] CAS Number: 63428-13-7[2]

Physicochemical Properties

The physicochemical properties of Acetylisovaleryltylosin tartrate are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | References |

| Molecular Formula | C₅₇H₉₃NO₂₅ | [2][3][4][5] |

| Molecular Weight | 1192.34 g/mol | [2][4] |

| Appearance | White to off-white solid powder | [5] |

| Melting Point | 208 - 211°C | [5] |

| Solubility | DMSO: 100 mg/mL (83.87 mM) Ethanol: ~30 mg/mL Methanol: Slightly soluble Water: Soluble Chloroform: Soluble Ethyl acetate: Slightly soluble Ether: Slightly soluble Hexane: Insoluble PBS (pH 7.2): Slightly soluble | [4][6][7][8] |

| UV/Vis (λmax) | 290 nm | [6][7] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

| Stability | Stable in plasma at 4°C and room temperature for 24 hours. Stable for at least 30 days at -40°C in plasma. Stock solutions are stable for up to 60 days at -40°C. | [1] |

Mechanism of Action

Antibacterial Activity

Acetylisovaleryltylosin tartrate exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[9][10] This action is primarily bacteriostatic.

Diagram: Mechanism of Antibacterial Action

Caption: Binding of Acetylisovaleryltylosin Tartrate to the 50S ribosomal subunit blocks translocation.

Anti-inflammatory Activity

Beyond its antibacterial properties, Acetylisovaleryltylosin tartrate exhibits anti-inflammatory effects. It has been shown to attenuate acute lung injury by suppressing the activation of Nuclear Factor-kappa B (NF-κB).[7][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Diagram: Suppression of NF-κB Signaling Pathway

Caption: Acetylisovaleryltylosin tartrate inhibits the phosphorylation of IκBα by IKK.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This section details a validated HPLC method for the quantification of Acetylisovaleryltylosin tartrate in plasma.[1]

Instrumentation and Conditions:

-

HPLC System: Agilent HPLC with Diode-Array Detector (DAD)[1]

-

Column: C18 column

-

Mobile Phase: A mixture of 0.3% formic acid in water (A) and acetonitrile (B52724) (B) (78:22, v/v)[1]

-

Flow Rate: Not specified, but typical analytical flow rates are around 1 mL/min.

-

Detection Wavelength: 220 nm[1]

-

Internal Standard: Enrofloxacin[1]

Sample Preparation:

-

To 500 µL of plasma, add 20 µL of the internal standard solution (25 µg/mL).

-

Add 400 µL of a mixture of 0.1% formic acid in acetonitrile.

-

Vortex for 1 minute and sonicate for 5 minutes at room temperature.

-

Centrifuge at 15,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 75 µL of water and inject into the HPLC system.[1]

Validation Parameters:

-

Linearity Range: 0.1 to 5 µg/mL (r² ≥ 0.9998)[1]

-

Limit of Detection (LOD): 0.05 µg/mL[1]

-

Limit of Quantification (LOQ): 0.1 µg/mL[1]

-

Recovery: 89.66% to 96.92%[1]

Diagram: HPLC Analysis Workflow

Caption: Workflow for the sample preparation and analysis of Acetylisovaleryltylosin tartrate in plasma by HPLC.

Conclusion

Acetylisovaleryltylosin tartrate is a potent macrolide antibiotic with significant applications in veterinary medicine. Its well-characterized chemical structure and physicochemical properties, combined with established analytical methods, provide a solid foundation for its continued study and development. The dual mechanism of action, encompassing both direct antibacterial activity and anti-inflammatory effects, makes it a valuable therapeutic agent. This guide provides essential technical information to support researchers and professionals in the field of drug development.

References

- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tylvalosin Tartrate | C57H93NO25 | CID 56840638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tylvalosin tartrate [sitem.herts.ac.uk]

- 4. Tylvalosin tartrate (Acetylisovaleryltylosin tartrate) | Bacterial | 63428-13-7 | Invivochem [invivochem.com]

- 5. Tylvalosin tartrate | 63428-13-7 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. toku-e.com [toku-e.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. Tylvalosin - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

Pharmacokinetic Profile of Acetylisovaleryltylosin Tartrate in Swine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the pharmacokinetic profile of Acetylisovaleryltylosin tartrate, a macrolide antibiotic also known as tylvalosin (B1682567) tartrate, specifically in swine. Acetylisovaleryltylosin tartrate is utilized in veterinary medicine for the treatment and prevention of key respiratory and enteric diseases in pigs, such as Swine Enzootic Pneumonia.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens and ensuring both therapeutic efficacy and food safety. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual workflows to elucidate the disposition of this compound in swine.

Introduction

Acetylisovaleryltylosin tartrate is a third-generation, 16-membered macrolide antibiotic derived from tylosin.[3][4] It exhibits a broad spectrum of activity against Gram-positive bacteria and Mycoplasma species.[5][6] The compound functions by inhibiting bacterial protein synthesis through reversible binding to the 50S ribosomal subunit.[1][7] In swine, it is primarily indicated for the control and treatment of Swine Enzootic Pneumonia caused by Mycoplasma hyopneumoniae, Porcine Proliferative Enteropathy (PPE), and Swine Dysentery.[1][2] The pharmacokinetic properties of Acetylisovaleryltylosin tartrate are unique, characterized by extensive tissue distribution despite low plasma concentrations, which is a key determinant of its clinical effectiveness.

Pharmacokinetic Profile

The disposition of Acetylisovaleryltylosin tartrate in swine is marked by rapid absorption and distribution to target tissues, followed by swift metabolism and elimination.

Absorption

Following oral administration, Acetylisovaleryltylosin tartrate is rapidly absorbed from the gastrointestinal tract.[1][7] However, a notable characteristic is that its concentration in plasma often remains below the limit of quantification (typically <12.5 ng/mL) at recommended therapeutic doses.[7] This suggests a high degree of first-pass metabolism and/or rapid and extensive distribution into tissues immediately following absorption.

Distribution

The compound is widely distributed throughout the body, with a particular affinity for lung tissue, which is the primary site of infection for enzootic pneumonia.[1][7] This high concentration at the site of infection is a crucial aspect of its therapeutic success. There is also evidence that, like other macrolides, Acetylisovaleryltylosin tartrate accumulates in immune cells such as neutrophils and alveolar macrophages, further concentrating the drug at infection sites.[1]

Table 1: Tissue and Fluid Concentrations of Acetylisovaleryltylosin in Swine

| Tissue/Fluid | Time Post-Treatment | Concentration | Dosage | Route | Source(s) |

|---|---|---|---|---|---|

| Lung | 2 hours | 0.060 - 0.066 µg/g | 2.125 mg/kg/day for 7 days | Oral (in-feed) | [1][7] |

| Lung | 12 hours | 0.060 - 0.066 µg/g | 2.125 mg/kg/day for 7 days | Oral (in-feed) | [1][7] |

| Liver | 2 and 12 hours | Quantifiable Residues* | 2.5 mg/kg/day for 7 days | Oral (capsule) | [2] |

| Kidney | 2 and 12 hours | Quantifiable Residues* | 2.5 mg/kg/day for 7 days | Oral (capsule) | [2] |

| Plasma | Multiple time points | < 12.5 ng/mL (Below LOQ) | 2.125 mg/kg/day for 7 days | Oral (in-feed) |[7] |

*Specific concentrations were not detailed, but were above the limit of quantification of 25 µg/kg. Residues were not quantifiable at 1, 3, and 5 days post-treatment.[2]

Metabolism

In vitro metabolism studies have confirmed that Acetylisovaleryltylosin is rapidly biotransformed.[7] The primary metabolite identified is 3-O-acetyltylosin, which also possesses microbiological activity.[1][7]

Excretion

The primary route of elimination for Acetylisovaleryltylosin tartrate and its metabolites is through the feces. A study utilizing ¹⁴C-labeled drug administered to pigs for seven days demonstrated that the majority of the dose was recovered in the feces, with a much smaller fraction excreted in the urine.[7]

Table 2: Excretion of ¹⁴C-labeled Acetylisovaleryltylosin in Swine

| Excretion Route | Percentage of Total Dose | Dosage | Source(s) |

|---|---|---|---|

| Feces | > 70% | 2.125 mg/kg/day for 7 days | [7] |

| Urine | 3 - 4% | 2.125 mg/kg/day for 7 days |[7] |

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic and residue analysis. Below are detailed summaries of typical experimental protocols.

Animal Dosing and Sample Collection

Pharmacokinetic and residue depletion studies in swine generally follow a structured workflow from animal selection to sample collection.

Analytical Sample Preparation

Proper preparation of plasma and tissue samples is crucial for accurate quantification using HPLC. The process involves extraction, purification, and concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method with UV detection is commonly used for the quantification of Acetylisovaleryltylosin (Tylvalosin) in biological matrices.[3][8]

Table 3: HPLC-UV Method Parameters for Quantification in Swine Plasma

| Parameter | Specification | Source(s) |

|---|---|---|

| Instrumentation | ||

| System | High-Performance Liquid Chromatography | [3][8] |

| Detector | Ultraviolet (UV) | [3][8] |

| Chromatographic Conditions | ||

| Mobile Phase | 78:22 mixture of 0.3% Formic Acid in Water (A) and Acetonitrile (B) | [8] |

| Elution Times | Tylvalosin: ~14.1 min; Internal Standard (Enrofloxacin): ~5.9 min | [8] |

| Method Validation | ||

| Linearity Range | 0.1 to 5 µg/mL | [8] |

| Limit of Detection (LOD) | 0.05 µg/mL | [8] |

| Limit of Quantification (LOQ) | 0.1 µg/mL | [8] |

| Recovery | 89.66% to 96.92% | [8] |

| Accuracy & Precision | < 13.0% |[8] |

Summary and Conclusion

The pharmacokinetic profile of Acetylisovaleryltylosin tartrate in swine is defined by several key characteristics that underpin its clinical use:

-

Rapid Oral Absorption: The drug is quickly absorbed after being administered in feed.[1][7]

-

Low Plasma Concentrations: Systemic plasma levels are typically very low or undetectable, indicating rapid clearance from the blood.[7]

-

Extensive Tissue Distribution: The compound preferentially accumulates in tissues, most notably the lungs, achieving therapeutic concentrations at the site of infection for respiratory diseases.[1][7]

-

Efficient Metabolism and Excretion: It is rapidly metabolized and eliminated primarily through the feces.[7]

This profile demonstrates that plasma concentration is not a reliable indicator of therapeutic efficacy for Acetylisovaleryltylosin tartrate. Instead, its effectiveness is driven by its ability to concentrate in target tissues. These pharmacokinetic properties justify its use for treating specific tissue-localized infections in swine and inform the withdrawal periods necessary to ensure food safety.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. medicines.health.europa.eu [medicines.health.europa.eu]

- 3. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration [frontiersin.org]

- 5. Acetylisovaleryltylosin Tartrate, Tylvalosin Tartrate Powder Raw Material, API CAS 63428-13-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. nbinno.com [nbinno.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vivo Distribution and Tissue Concentration of Tylvalosin Tartrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tylvalosin, a third-generation macrolide antibiotic, is a critical therapeutic agent in veterinary medicine, primarily for managing respiratory and enteric diseases in swine and poultry.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profile, particularly its ability to penetrate and accumulate in target tissues. This technical guide provides a comprehensive overview of the in vivo distribution and tissue concentration of Tylvalosin tartrate. It synthesizes quantitative data from multiple studies, details the experimental protocols used for its assessment, and illustrates key processes through workflow and pathway diagrams. The data presented underscores Tylvalosin's rapid absorption and extensive distribution into tissues, where it often achieves concentrations significantly higher than in plasma, a key factor in its clinical success.

Pharmacokinetic Profile

Tylvalosin tartrate is characterized by rapid absorption following oral administration and wide distribution throughout the body.[3][4] As a macrolide, it interferes with bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit.[5][6][7] Its lipophilic nature facilitates penetration into cells, leading to high concentrations in tissues and within phagocytic cells like neutrophils and alveolar macrophages, which is advantageous for treating intracellular pathogens.[6]

-

Absorption: The compound is quickly absorbed from the gastrointestinal tract after oral administration.[4] Studies in broiler chickens and turkeys show that peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours (Tmax) post-administration.[1][5]

-

Distribution: Tylvalosin is widely distributed in tissues, with a particular affinity for the lungs, intestinal mucosa, bile, liver, spleen, and kidney.[3][6] This extensive tissue penetration results in a large apparent volume of distribution (Vd), indicating that the drug concentration is significantly higher in tissues than in plasma.[8][9]

-

Metabolism: In vitro studies have shown that Tylvalosin is rapidly metabolized to its main active metabolite, 3-O-acetyltylosin.[4][6]

-

Excretion: The primary route of excretion for Tylvalosin and its metabolites is through the feces, with urinary excretion accounting for a minor fraction (3-4%) of the administered dose in pigs.[4][6]

Experimental Protocols

The quantification of Tylvalosin tartrate in biological matrices is predominantly achieved through rigorous analytical chemistry techniques. The following sections detail the common methodologies employed in pharmacokinetic and tissue residue studies.

Animal Studies and Administration

-

Target Species: Healthy broiler chickens, turkeys, and pigs are the most common subjects for pharmacokinetic and tissue distribution studies.[1][8][10][11]

-

Administration Routes & Dosage:

-

Oral (PO): Administered as a single bolus via oral gavage, in drinking water, or incorporated into feed.[11][12] Dosages typically range from 5 mg/kg to 25 mg/kg body weight.[1][3][11]

-

Intravenous (IV): Used to determine absolute bioavailability and key pharmacokinetic parameters like clearance and volume of distribution.[1][12] A common dose is 25 mg/kg body weight.[12]

-

Intramuscular (IM): Used for evaluating systemic absorption and distribution following parenteral administration.[8]

-

-

Study Design: Crossover designs are often used, where the same group of animals receives the drug via different routes with a washout period in between, allowing each animal to serve as its own control.[7]

Sample Collection

-

Blood (Plasma/Serum): Blood samples are collected from wing veins in poultry or jugular veins in swine at multiple time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[10][12] Samples are collected in heparinized tubes and centrifuged (e.g., 4000 rpm for 10 minutes or 600x g for 10 min) to separate the plasma, which is then stored at -20°C or -40°C until analysis.[11][12]

-

Tissues: For residue depletion studies, animals are euthanized at various time points after the final dose.[10][13] Key edible tissues, including liver, kidney, muscle (breast and thigh), skin with fat, and spleen, are collected for analysis.[10][14]

Analytical Methodology

Quantification relies on validated chromatographic or microbiological methods.

-

Sample Preparation (Tissues):

-

A known weight of tissue (e.g., 2 grams) is homogenized.[10]

-

An extraction solvent (e.g., acetonitrile, chloroform, or ethyl acetate) is added.[7][13] Acetonitrile with 0.1% formic acid has been identified as an effective extraction solvent for plasma.[2]

-

The mixture is vortexed and centrifuged (e.g., 20,000 g for 10 min) to separate the organic layer containing the drug from tissue debris.[7]

-

The supernatant is collected and may be evaporated to dryness and reconstituted in the mobile phase for analysis.[7]

-

-

Chromatographic Analysis (HPLC & UPLC-MS/MS):

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the gold standards for their sensitivity and specificity.[7][12][13][15]

-

Stationary Phase: A C18 column is commonly used for analytical separation.[7]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1-0.3% formic acid) and an organic phase (e.g., acetonitrile) is typical.[2][7]

-

Detection: UV detection is set at a wavelength of approximately 289 nm.[7] Mass spectrometry provides higher sensitivity and confirmatory analysis.

-

Method Validation: Methods are validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ).[2][12] For example, one HPLC-UV method for pig plasma reported an LOQ of 0.1 µg/mL and recoveries between 89.7% and 96.9%.[2] A UPLC-MS/MS method for chicken plasma reported an LOQ of 5 ng/mL.[12]

-

-

Microbiological Assay:

-

This method utilizes the inhibitory effect of Tylvalosin on the growth of a susceptible microorganism, such as Bacillus subtilis.[10]

-

The diameter of the inhibition zone created by the sample extract on an agar (B569324) plate is measured and compared to a standard curve to determine the drug concentration.[10] While less specific than chromatography, it provides a measure of total antimicrobial activity.

-

Quantitative Data: In Vivo Distribution and Concentration

The following tables summarize key pharmacokinetic parameters and tissue concentrations of Tylvalosin tartrate in target animal species.

Table 1: Pharmacokinetic Parameters of Tylvalosin in Poultry Species

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (F%) | Reference |

| Broiler Chickens | Oral | 25 | 0.120 | 1.42 | - | 11.45 | [12] |

| Broiler Chickens | Oral | 25 | 0.287 | 3.0 (approx.) | 1.06 | 3.04 | [1] |

| Broiler Chickens | Oral | 25 | 2.11 | 2.0 | 1.61 | - | [16] |

| Broiler Turkeys | Oral | 25 | 1.53 | 2.0 | - | 53.3 | [5] |

| Broiler Turkeys | Oral | 25 | 0.637 | 1.29 | 5.31 | 33.84 | [8] |

| Broiler Turkeys | IV | 25 | - | - | 5.71 | 100 | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life.

Table 2: Tissue Distribution and Residue Depletion of Tylvalosin

| Species | Tissue | Dose & Route | Time Post-Dose | Concentration (µg/g or µg/mL) | Reference |

| Pigs | Lung | 2.125 mg/kg (oral) | 2 hours | 0.060 - 0.066 | [6] |

| Pigs | Lung | 2.125 mg/kg (oral) | 12 hours | 0.060 - 0.066 | [6] |

| Chickens | Liver | 25 mg/kg (oral, 5 days) | 24 hours | High Residues | [10][17] |

| Chickens | Kidney | 25 mg/kg (oral, 5 days) | 24 hours | High Residues | [10][17] |

| Chickens | Lung | 25 mg/kg (oral, 5 days) | 24 hours | High Residues | [10] |

| Chickens | Muscle | 25 mg/kg (oral, 5 days) | 24 hours | Lower Residues | [10][17] |

Table 3: Maximum Residue Limits (MRLs) for Tylvalosin

| Species | Tissue | MRL (µg/kg or ppm) | Regulatory Body | Reference |

| Swine | Muscle | 50 (0.05) | Health Canada | [18] |

| Swine | Liver | 50 (0.05) | Health Canada | [18] |

| Swine | Kidney | 50 (0.05) | Health Canada | [18] |

| Swine | Skin and Fat | 50 (0.05) | Health Canada | [18] |

| Bovine/Porcine | Muscle, Liver, Kidney, Fat | 100 (0.1) | European Union | [14] |

| Poultry | Skin/Fat | 100 (0.1) | European Union | [14] |

Visualizations: Workflows and Pathways

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a study on the in vivo distribution of Tylvalosin.

Caption: General experimental workflow for determining Tylvalosin's in vivo distribution.

Mechanism of Action Pathway

This diagram illustrates the molecular mechanism by which Tylvalosin inhibits bacterial growth.

Caption: Tylvalosin's mechanism of action via inhibition of bacterial protein synthesis.

Conclusion

The available scientific literature robustly demonstrates that Tylvalosin tartrate is rapidly absorbed and extensively distributed to key tissues following administration in both swine and poultry. Its tendency to accumulate at sites of infection, such as the lungs and gastrointestinal tract, at concentrations exceeding those in plasma, provides a strong pharmacokinetic basis for its therapeutic efficacy against major veterinary pathogens.[3][6][19] The detailed experimental protocols and validated analytical methods, particularly chromatography, are essential for accurately characterizing its disposition and ensuring that tissue residues decline to levels below established MRLs, thereby safeguarding food safety.[2][14][18] This guide provides drug development professionals and researchers with a foundational understanding of Tylvalosin's behavior in vivo, crucial for optimizing dosage regimens and conducting further research.

References

- 1. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Frontiers | Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration [frontiersin.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijmpronline.com [ijmpronline.com]

- 11. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. medycynawet.edu.pl [medycynawet.edu.pl]

- 15. mdpi.com [mdpi.com]

- 16. scialert.net [scialert.net]

- 17. researchgate.net [researchgate.net]

- 18. canada.ca [canada.ca]

- 19. pharmgate.com [pharmgate.com]

Acetylisovaleryltylosin Tartrate: A Technical Guide to its Antiviral and Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisovaleryltylosin tartrate (AIVT), a third-generation macrolide antibiotic, is increasingly recognized for its potent antiviral and immunomodulatory activities beyond its primary antibacterial function. This technical guide provides an in-depth analysis of the mechanisms of action of AIVT, focusing on its efficacy against key viral pathogens and its profound impact on the host immune response. Through a comprehensive review of in vitro and in vivo studies, this document details the experimental protocols utilized to elucidate these effects, presents quantitative data in a clear, tabular format, and visualizes the key signaling pathways and experimental workflows. AIVT's ability to inhibit viral replication and modulate inflammatory responses, primarily through the NF-κB signaling pathway, positions it as a significant compound of interest for further research and therapeutic development.

Antiviral Effects of Acetylisovaleryltylosin Tartrate

AIVT has demonstrated significant antiviral activity, particularly against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a pathogen of major economic importance in the swine industry.

In Vitro Antiviral Efficacy

Studies have shown that AIVT inhibits the replication of PRRSV in a dose-dependent manner. In MARC-145 cells, a commonly used cell line for PRRSV research, AIVT treatment resulted in a significant reduction in viral proliferation. At a concentration of 40 µg/mL, AIVT achieved a greater than 90% reduction in PRRSV proliferation[1][2]. The antiviral effect of AIVT is not due to direct virucidal activity but rather through interference with the viral replication process within the host cell[2][3]. Further investigations have pinpointed the inhibitory action of AIVT to the replication stage of the PRRSV life cycle[3].

Table 1: In Vitro Antiviral Activity of Acetylisovaleryltylosin Tartrate against PRRSV

| Cell Line | Virus Strain | AIVT Concentration (µg/mL) | % Inhibition of Viral Proliferation | Reference |

| MARC-145 | Recombinant PRRSV RvJX-Nsp2325-HiBiT | 1 | Not specified, but inhibition observed | [4] |

| MARC-145 | Recombinant PRRSV RvJX-Nsp2325-HiBiT | 10 | Not specified | [4] |

| MARC-145 | Recombinant PRRSV RvJX-Nsp2325-HiBiT | 20 | Not specified | [4] |

| MARC-145 | Recombinant PRRSV RvJX-Nsp2325-HiBiT | 40 | > 90% | [1][2] |

| Primary Porcine Alveolar Macrophages (PAMs) | HP-PRRSV JXwn06 | 40 | Significant inhibition observed | [5] |

| Primary Porcine Alveolar Macrophages (PAMs) | NADC30-like CHsx1401 | 40 | Significant inhibition observed | [5] |

Experimental Protocol: In Vitro PRRSV Inhibition Assay

This protocol outlines the methodology used to determine the antiviral efficacy of AIVT against PRRSV in MARC-145 cells.

Objective: To quantify the dose-dependent inhibitory effect of AIVT on PRRSV replication.

Materials:

-

MARC-145 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

-

Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) stock

-

Acetylisovaleryltylosin tartrate (AIVT)

-

96-well cell culture plates

-

Reagents for viral quantification (e.g., Luciferase assay system for recombinant virus, or antibodies for immunofluorescence assay)

Procedure:

-

Cell Seeding: Seed MARC-145 cells in a 96-well plate at a density of 1 × 10⁴ cells per well and culture until confluent[4].

-

Drug Preparation and Treatment: Prepare a stock solution of AIVT and dilute it with DMEM containing 2% FBS to achieve final concentrations of 1, 10, 20, and 40 µg/mL. One hour prior to viral infection, replace the cell culture medium with the AIVT-containing medium[4].

-

Viral Infection: Infect the cells with PRRSV at a specified multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a defined period (e.g., 36 hours) at 37°C in a 5% CO₂ atmosphere[5].

-

Quantification of Viral Replication:

-

For recombinant luciferase-expressing virus: Measure the relative luciferase activity in the cell lysates. A decrease in luciferase activity corresponds to an inhibition of viral replication[4].

-

Immunofluorescence Assay (IFA): Fix the cells and perform an IFA using a monoclonal antibody against a PRRSV protein (e.g., the N protein). The reduction in the number of fluorescent cells indicates viral inhibition[5].

-

Caption: Workflow for assessing the inhibitory effect of AIVT on cytokine production.

Conclusion

Acetylisovaleryltylosin tartrate exhibits a compelling dual-action profile of antiviral and immunomodulatory effects. Its ability to inhibit PRRSV replication, coupled with its potent anti-inflammatory properties mediated by the suppression of the NF-κB signaling pathway, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted activities of AIVT. Future investigations should focus on elucidating the precise molecular interactions of AIVT with viral and host cell components and on translating these promising preclinical findings into effective therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating anti-viral effect of Tylvalosin tartrate on porcine reproductive and respiratory syndrome virus and analyzing the related gene regulation by transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. tabaslab.com [tabaslab.com]

- 5. Evaluating anti-viral effect of Tylvalosin tartrate on porcine reproductive and respiratory syndrome virus and analyzing the related gene regulation by transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

Acetylisovaleryltylosin Tartrate: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisovaleryltylosin tartrate (AIV-tartrate), a semi-synthetic macrolide antibiotic, demonstrates significant promise in combating infections caused by a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Through a comprehensive review of available data, this document aims to serve as a critical resource for researchers and professionals involved in the development of new antimicrobial agents.

Introduction

Acetylisovaleryltylosin tartrate, also known as tylvalosin (B1682567) tartrate, is a derivative of the 16-membered macrolide antibiotic tylosin.[1] Its structural modifications enhance its pharmacokinetic properties and antibacterial potency, particularly against clinically relevant Gram-positive pathogens. This guide will explore the quantitative measures of its activity, the intricate details of its mechanism of action, and standardized protocols for its evaluation.

Antibacterial Spectrum and Potency

AIV-tartrate exhibits a broad spectrum of activity against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative Data Summary

The following table summarizes the available MIC data for Acetylisovaleryltylosin tartrate against key Gram-positive bacteria.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Not Specified | 2 | [2] |

| Streptococcus suis | Not Specified | MIC₅₀: 64, MIC₉₀: 64 | [3] |

| Clostridium perfringens | Not Specified | Effective in vivo | [4] |

| Mycoplasma hyopneumoniae | Field Isolates | MIC₅₀: 0.016, MIC₉₀: 0.06 | [5] |

| Mycoplasma gallisepticum | Field Isolates | 0.015 - 0.03 |

Note: Data for Clostridium perfringens is based on in vivo studies demonstrating efficacy; specific MIC values from the searched literature were not available.

Mechanism of Action

Like other macrolide antibiotics, Acetylisovaleryltylosin tartrate exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] This process is achieved through a specific interaction with the bacterial ribosome.

Ribosomal Binding and Protein Synthesis Inhibition

AIV-tartrate binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[6][7] This binding site is primarily composed of 23S rRNA. The presence of the antibiotic within the tunnel physically obstructs the passage of the elongating polypeptide chain.[8][9] This steric hindrance prevents the progression of protein synthesis beyond a few amino acids, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[7] The ultimate consequence is the cessation of protein production, which is essential for bacterial growth and replication.

Caption: AIV-tartrate binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Protocols

The determination of the in vitro activity of Acetylisovaleryltylosin tartrate is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). The following protocols are based on established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a standard for determining the MIC of an antimicrobial agent.

4.1.1. Materials:

-

Acetylisovaleryltylosin tartrate stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Positive control (broth with inoculum, no antibiotic)

-

Negative control (broth only)

4.1.2. Procedure:

-

Perform serial two-fold dilutions of the AIV-tartrate stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of AIV-tartrate at which there is no visible growth.

Caption: Workflow for determining MIC using the broth microdilution method.

Agar (B569324) Dilution Method

This method is an alternative to broth microdilution, particularly for fastidious organisms.

4.2.1. Materials:

-

Acetylisovaleryltylosin tartrate stock solution

-

Molten Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

4.2.2. Procedure:

-

Prepare a series of MHA plates each containing a specific concentration of AIV-tartrate. This is done by adding a calculated amount of the stock solution to the molten agar before pouring the plates.

-

Spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

-

Incubate the plates under appropriate conditions (temperature, atmosphere, and duration).

-

The MIC is the lowest concentration of AIV-tartrate that completely inhibits the visible growth of the organism on the agar surface.

Conclusion

Acetylisovaleryltylosin tartrate is a potent macrolide antibiotic with significant activity against a variety of Gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it an effective agent against key pathogens. The standardized methodologies for MIC determination provide a reliable framework for the continued evaluation of its efficacy and the development of new therapeutic applications. Further research to establish a broader range of MIC values against diverse clinical isolates of Gram-positive bacteria is warranted to fully elucidate its clinical potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Susceptibility of Actinobacillus pleuropneumoniae, Pasteurella multocida and Streptococcus suis Isolated from Pigs in Hungary between 2018 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of low-dose tylvalosin for the control of clostridiosis in broilers and its effect on productive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Pathway of Tylvalosin Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylvalosin tartrate, a third-generation macrolide antibiotic, is increasingly recognized for its potent immunomodulatory and anti-inflammatory properties, distinct from its antimicrobial activity. This technical guide delineates the molecular mechanisms underpinning the anti-inflammatory effects of Tylvalosin tartrate, focusing on its targeted suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a comprehensive review of experimental data, this document provides detailed evidence of Tylvalosin's ability to attenuate the production of key pro-inflammatory mediators. Included are structured data tables for quantitative analysis, detailed experimental protocols for reproducibility, and explanatory diagrams to visualize the core signaling cascade and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory activity of Tylvalosin tartrate is centered on its ability to inhibit the activation of the NF-κB pathway, a cornerstone of the inflammatory response.[1][2][3] In unstimulated cells, the NF-κB heterodimer (most commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[1] Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[1] This releases the NF-κB dimer, allowing it to translocate into the nucleus.[1][3] Once in the nucleus, NF-κB binds to specific DNA sequences, driving the transcription of a host of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[4][5]

Experimental evidence demonstrates that Tylvalosin tartrate intervenes in this process by preventing the phosphorylation and degradation of IκBα.[1][3] This action effectively traps the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequent activation of inflammatory gene expression.[1][3][6] This targeted suppression makes Tylvalosin a significant candidate for modulating inflammatory responses in various pathological conditions.

References

- 1. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Frontiers | Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. novamedline.com [novamedline.com]

The Antibacterial Profile of Acetylisovaleryltylosin Tartrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisovaleryltylosin tartrate, also known as tylvalosin (B1682567) tartrate, is a semi-synthetic macrolide antibiotic derived from tylosin.[1] As a member of the 16-membered ring macrolide class, it exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria and Mycoplasma species.[2][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic and, at higher concentrations, bactericidal effect.[2][4] This technical guide provides an in-depth analysis of the basic antibacterial spectrum of Acetylisovaleryltylosin tartrate, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Antibacterial Spectrum

Acetylisovaleryltylosin tartrate demonstrates potent activity against a range of veterinary pathogens. Its efficacy is most pronounced against Mycoplasma species, various Gram-positive cocci and rods, and certain Gram-negative bacteria.

Quantitative Susceptibility Data

The in vitro efficacy of Acetylisovaleryltylosin tartrate is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Acetylisovaleryltylosin tartrate against key bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Acetylisovaleryltylosin Tartrate against Mycoplasma Species

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Mycoplasma hyopneumoniae | ≤0.015 | 0.06 | 0.005 - 0.25 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Minimum Inhibitory Concentration (MIC) of Acetylisovaleryltylosin Tartrate against Gram-Positive Bacteria

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | 2 |

| Lawsonia intracellularis (intracellular) | 0.5 - 1 |

| Lawsonia intracellularis (extracellular) | 2 - 4 |

Table 3: Minimum Inhibitory Concentration (MIC) of Acetylisovaleryltylosin Tartrate against Gram-Negative and Anaerobic Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Actinobacillus pleuropneumoniae | 64 | 64 | Not Reported |

| Brachyspira hyodysenteriae | Not Reported | Not Reported | 3.125 - 200 |

| Pasteurella multocida | 128 | Not Reported | Not Reported |

Mechanism of Action

Acetylisovaleryltylosin tartrate exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

dot

Caption: Mechanism of action of Acetylisovaleryltylosin Tartrate.

The antibiotic binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis.[2][4] This disruption prevents the elongation of the polypeptide chain, thereby halting the production of essential proteins required for bacterial growth and replication.[4] This inhibition of protein synthesis is the primary basis for its bacteriostatic action, with bactericidal effects observed at higher concentrations.[2]

Experimental Protocols for Susceptibility Testing

The determination of the antibacterial spectrum of Acetylisovaleryltylosin tartrate relies on standardized in vitro susceptibility testing methods. The broth microdilution and agar (B569324) dilution methods are commonly employed.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Protocol:

-

Preparation of Antimicrobial Solutions: A series of twofold dilutions of Acetylisovaleryltylosin tartrate are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

-

Incubation: The plate is incubated at a temperature and duration appropriate for the test organism, typically 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

dot```dot digraph "Broth_Microdilution_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_antibiotic [label="Prepare Serial Dilutions\nof Acetylisovaleryltylosin Tartrate\nin Microtiter Plate"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum"]; inoculate [label="Inoculate Microtiter Plate\nwith Bacterial Suspension"]; incubate [label="Incubate Plate"]; read_results [label="Read and Record MIC"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_antibiotic; start -> prep_inoculum; prep_antibiotic -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }

Caption: Workflow for Agar Dilution Susceptibility Testing.

Conclusion

Acetylisovaleryltylosin tartrate is a potent macrolide antibiotic with a well-defined antibacterial spectrum, particularly against key veterinary pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a robust basis for its therapeutic efficacy. The standardized methodologies for determining its in vitro activity are crucial for ongoing surveillance of antimicrobial resistance and for guiding its appropriate clinical use in veterinary medicine. This technical guide serves as a foundational resource for professionals engaged in the research and development of new antimicrobial strategies.

References

The Discovery and Development of Tylvalosin Tartrate: A Technical Guide

Introduction

Tylvalosin (B1682567) tartrate is a third-generation macrolide antibiotic exclusively developed for veterinary use.[1] It is a semi-synthetic derivative of tylosin (B1662201), a fermentation product of Streptomyces fradiae. Tylvalosin tartrate exhibits a broad spectrum of activity against various economically important pathogens in swine and poultry, including Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species.[2][3] Beyond its direct antimicrobial effects, Tylvalosin tartrate also possesses significant immunomodulatory and anti-inflammatory properties, which contribute to its therapeutic efficacy.[3][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Tylvalosin tartrate.

Discovery and Synthesis

Tylvalosin is not a naturally occurring antibiotic but is produced through a bioconversion process. The precursor molecule, tylosin, is fermented using a genetically modified strain of Streptomyces thermotolerans.[5][6] This microorganism selectively modifies tylosin to yield tylvalosin.[6] The chemical modification involves the acetylation of the 3-hydroxyl group and isovalerylation of the 4'-hydroxyl group of the tylosin molecule.[6]

Following the fermentation and bioconversion, the tylvalosin base is extracted and purified. The final step in the manufacturing process is the reaction of the purified tylvalosin base with tartaric acid to form Tylvalosin tartrate.[6] This salt form enhances the compound's solubility and stability, making it suitable for oral administration in feed or water.[6]

Mechanism of Action

Antibacterial Activity

Like other macrolide antibiotics, Tylvalosin tartrate's primary mechanism of antibacterial action is the inhibition of protein synthesis in susceptible bacteria.[3] It binds to the 50S ribosomal subunit, interfering with the translocation of peptides and thereby halting the elongation of the polypeptide chain.[3] While generally considered a bacteriostatic agent, at concentrations above the minimum inhibitory concentration (MIC), it can exert a bactericidal effect against certain pathogens, such as Mycoplasma hyopneumoniae.[3]

Immunomodulatory and Anti-inflammatory Effects

Tylvalosin tartrate has demonstrated significant immunomodulatory and anti-inflammatory properties that are independent of its antimicrobial activity.[4] These effects are primarily attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Tylvalosin tartrate has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] By preventing the degradation of IκBα, Tylvalosin tartrate blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory cytokines such as interleukin-8 (IL-8), IL-6, IL-1β, and tumor necrosis factor-alpha (TNF-α).[4][7] Additionally, Tylvalosin tartrate can induce apoptosis in porcine neutrophils and macrophages and promote efferocytosis (the clearance of apoptotic cells), which are crucial processes in the resolution of inflammation.[8][9]

Data Presentation

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Tylvalosin tartrate against key veterinary pathogens. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mycoplasma hyopneumoniae | 0.016 | 0.06 |

| Mycoplasma gallisepticum | 0.015 | 0.03 |

| Mycoplasma synoviae | 0.015 | ≤0.25 |

Pharmacokinetic Properties

The pharmacokinetic parameters of Tylvalosin tartrate vary depending on the animal species, dosage, and route of administration. The following table provides a summary of key pharmacokinetic parameters in broiler chickens and turkeys.

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) |

| Broiler Chickens | 25 | IV | - | - | - |

| Broiler Chickens | 25 | Oral | 0.287 | 1.05 | 3.04 |

| Broiler Chickens | 10 | Oral | 0.031 | 1.99 | 3.56 |

| Broiler Chickens | 5 | Oral | 0.023 | 1.03 | 5.92 |

| Turkeys | 25 | IV | - | - | - |

| Turkeys | 25 | Oral | 1.08 | 2.0 | 53.3 |

Toxicological Data

Toxicology studies have been conducted to establish the safety profile of Tylvalosin tartrate.

| Study Type | Species | NOAEL |

| Reproductive Effects | Rat | 400 ppm (approx. 18 mg/kg bw) |

| Microbiological ADI | - | 47.7 µg/kg bw/day |

| Toxicological ADI | Rat | 180 µg/kg bw/day |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Tylvalosin tartrate against bacterial isolates is typically determined using the broth microdilution method according to ISO 20776-1:2020 guidelines.[10]

Protocol:

-

Preparation of Tylvalosin Tartrate Stock Solution: A stock solution of Tylvalosin tartrate is prepared in a suitable solvent and then diluted in the appropriate broth medium to achieve a starting concentration for serial dilutions.

-

Preparation of Microtiter Plates: 96-well microtiter plates are filled with broth medium. A twofold serial dilution of the Tylvalosin tartrate solution is then performed across the wells of the plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a pure overnight culture, and its turbidity is adjusted to a 0.5 McFarland standard.[10] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted Tylvalosin tartrate. The plates are then incubated under appropriate conditions (temperature and atmosphere) for 18-24 hours.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of Tylvalosin tartrate that completely inhibits the visible growth of the bacterium.[10]

Quantification of Tylvalosin Tartrate in Plasma by HPLC